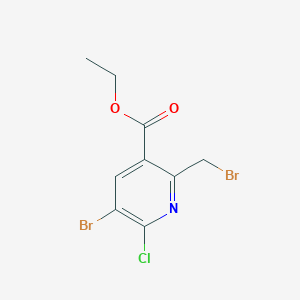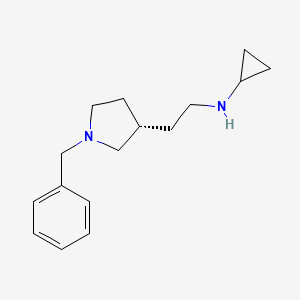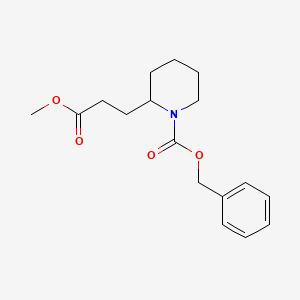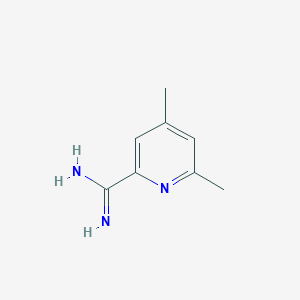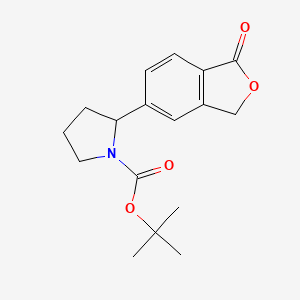
tert-Butyl 2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure It is characterized by the presence of an isobenzofuranone moiety linked to a pyrrolidinecarboxylic acid ester
Métodos De Preparación
The synthesis of 2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dihydro-1-oxo-5-isobenzofuran with pyrrolidinecarboxylic acid under specific conditions to form the desired ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other isobenzofuran derivatives and pyrrolidinecarboxylic acid esters. What sets 2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:
- 1-[2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)ethyl]-2-piperazinecarboxylic acid methyl ester
- 4-[2-(1,3-Dihydro-4-iodo-1-oxo-5-isobenzofuranyl)ethyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester .
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(20)18-8-4-5-14(18)11-6-7-13-12(9-11)10-21-15(13)19/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Clave InChI |
ZWQZMBMLOFXYCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)C(=O)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


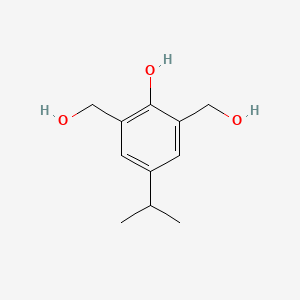
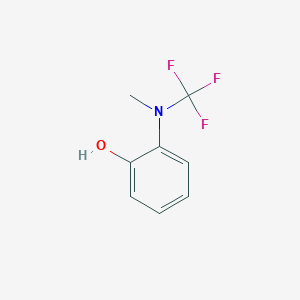

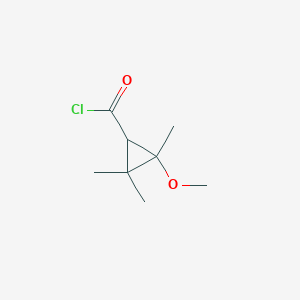
![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
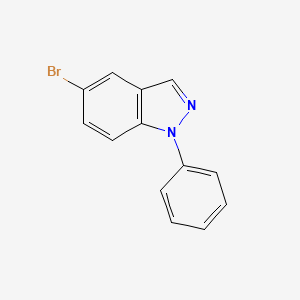

![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
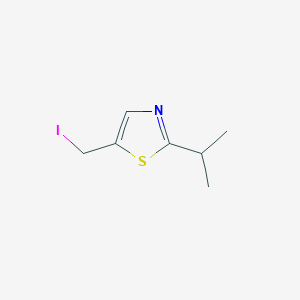
![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
